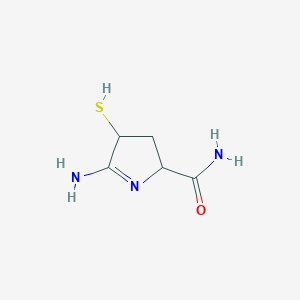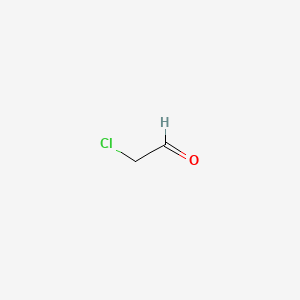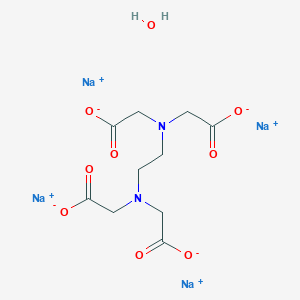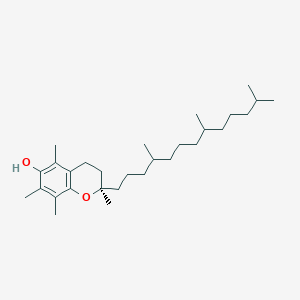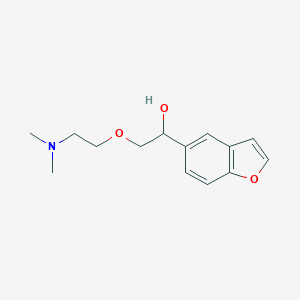
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol, also known as DMAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAB is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in a variety of cellular processes. In
Mécanisme D'action
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol selectively inhibits PKC by binding to the regulatory domain of the enzyme, preventing its activation and subsequent downstream signaling. This leads to a decrease in cell proliferation and an increase in apoptosis.
Effets Biochimiques Et Physiologiques
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has been shown to have neuroprotective effects, as PKC plays a role in neuronal signaling. alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has also been investigated for its potential use in the treatment of cardiovascular diseases, as PKC is involved in the regulation of vascular tone and cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC, making it a useful tool for studying the role of PKC in various cellular processes. However, alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has some limitations as well. It has a short half-life and is rapidly metabolized in vivo, making it difficult to use in animal studies. Additionally, its potency and selectivity can vary depending on the cell type and PKC isoform being studied.
Orientations Futures
There are several future directions for research on alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol. One area of interest is the development of more potent and selective PKC inhibitors that can be used in animal studies. Another area of interest is the investigation of the role of PKC in other disease states, such as diabetes and Alzheimer's disease. Finally, the potential use of alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol as a therapeutic agent in cancer and inflammatory diseases warrants further investigation.
Conclusion
In conclusion, alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol is a potent and selective inhibitor of PKC that has gained significant attention in scientific research. Its unique properties make it a valuable tool for studying the role of PKC in various cellular processes and its potential use in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanisms of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol and its potential therapeutic applications.
Méthodes De Synthèse
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol can be synthesized through a multistep process that involves the reaction of benzofuran with 2-dimethylaminoethyl chloride, followed by the reaction of the resulting compound with paraformaldehyde and sodium borohydride. The final product is obtained through a purification process using chromatography techniques.
Applications De Recherche Scientifique
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has been extensively studied for its potential use in cancer treatment. PKC is overexpressed in many cancer cells, and its inhibition by alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has also been investigated for its potential use in the treatment of inflammatory diseases such as asthma and arthritis, as PKC plays a role in the inflammatory response.
Propriétés
Numéro CAS |
131964-42-6 |
|---|---|
Nom du produit |
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol |
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
1-(1-benzofuran-5-yl)-2-[2-(dimethylamino)ethoxy]ethanol |
InChI |
InChI=1S/C14H19NO3/c1-15(2)6-8-17-10-13(16)11-3-4-14-12(9-11)5-7-18-14/h3-5,7,9,13,16H,6,8,10H2,1-2H3 |
Clé InChI |
SKEWXUFAHSXIQH-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCC(C1=CC2=C(C=C1)OC=C2)O |
SMILES canonique |
CN(C)CCOCC(C1=CC2=C(C=C1)OC=C2)O |
Synonymes |
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



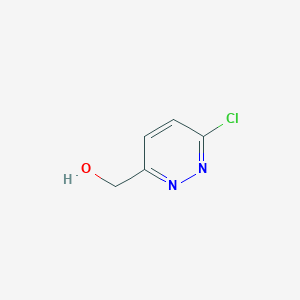
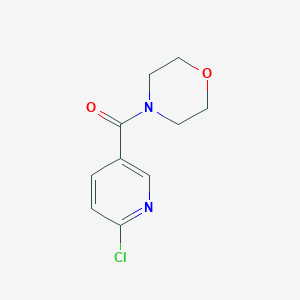
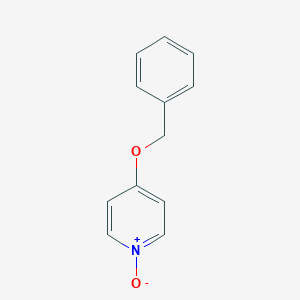
![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)
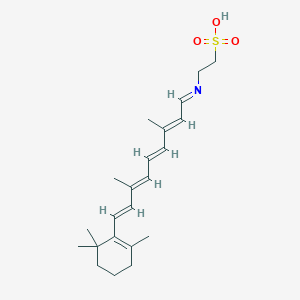
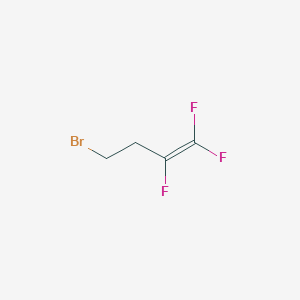
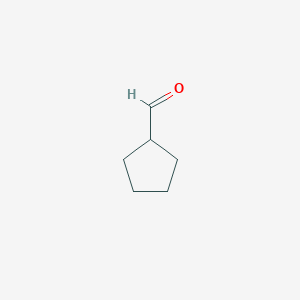
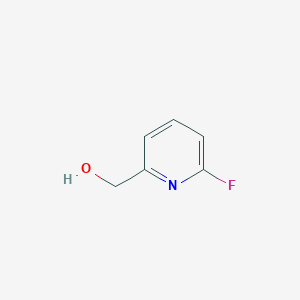
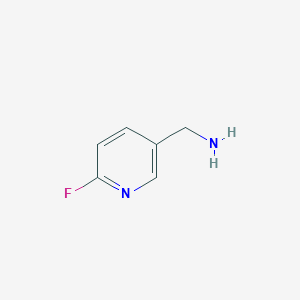
![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)
